molecular formula C8H7F2NO2 B6254338 methyl 2-(2,6-difluoropyridin-4-yl)acetate CAS No. 1283720-89-7

methyl 2-(2,6-difluoropyridin-4-yl)acetate

Cat. No. B6254338
CAS RN: 1283720-89-7
M. Wt: 187.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,6-difluoropyridin-4-yl)acetate, also known as m2DP, is an organic compound that has been used in various scientific research applications. It is an important intermediate in the synthesis of many pharmaceuticals, and its unique properties have enabled it to be used in lab experiments to study the mechanism of action of various drugs and their biochemical and physiological effects.

Scientific Research Applications

M2DP has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the study of drug metabolism, and the study of drug-target interactions. It has also been used in the study of the biochemical and physiological effects of drugs, and in the development of new drugs and drug delivery systems.

Mechanism of Action

M2DP acts as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). It is believed to bind to the active site of the enzyme and prevent it from catalyzing the reaction of drug substrates. This inhibition of CYP2D6 can lead to an increase in the bioavailability of certain drugs and an increase in their therapeutic efficacy.
Biochemical and Physiological Effects
M2DP has been shown to have various biochemical and physiological effects. It has been shown to increase the bioavailability of certain drugs, such as the antidepressant fluoxetine, and to increase the therapeutic efficacy of certain drugs, such as the anti-cancer drug paclitaxel. It has also been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the toxicity of certain drugs, such as the anti-inflammatory drug indomethacin.

Advantages and Limitations for Lab Experiments

M2DP has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively inexpensive. Its inhibition of CYP2D6 can be useful for studying the mechanism of action of drugs, and its ability to increase the bioavailability of certain drugs can be useful for studying their biochemical and physiological effects. However, its use in lab experiments is limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of methyl 2-(2,6-difluoropyridin-4-yl)acetate in scientific research. It could be used to study the mechanism of action of other drugs, and to develop new drugs and drug delivery systems. It could also be used to study the biochemical and physiological effects of other drugs, and to develop new therapeutic agents. Additionally, it could be used to study the effects of drug-drug interactions and to develop new strategies for drug delivery. Finally, it could be used to develop new methods for the synthesis of pharmaceuticals.

Synthesis Methods

M2DP is synthesized from 2,6-difluoropyridine and acetic anhydride. The reaction is carried out in a two-step process, with the first step involving the reaction of 2,6-difluoropyridine with acetic anhydride to form the intermediate product 2,6-difluoropyridine-4-acetate. The second step involves the reaction of this intermediate product with methyl iodide, resulting in the formation of methyl 2-(2,6-difluoropyridin-4-yl)acetate. The reaction is carried out in anhydrous conditions, and the product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2,6-difluoropyridin-4-yl)acetate involves the reaction of 2,6-difluoropyridine-4-carboxylic acid with methyl acetate in the presence of a catalyst.", "Starting Materials": [ "2,6-difluoropyridine-4-carboxylic acid", "Methyl acetate", "Catalyst" ], "Reaction": [ "Add 2,6-difluoropyridine-4-carboxylic acid and methyl acetate to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1283720-89-7

Product Name

methyl 2-(2,6-difluoropyridin-4-yl)acetate

Molecular Formula

C8H7F2NO2

Molecular Weight

187.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.